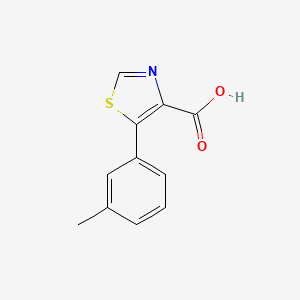
1-(2-Amino-5-bromophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Amino-5-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Amino-5-bromo-phenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Amino-5-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the bromine atom, yielding 1-(2-Amino-phenyl)-ethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(2-Amino-5-bromo-phenyl)-ethanone.
Reduction: 1-(2-Amino-phenyl)-ethanol.
Substitution: 1-(2-Amino-5-substituted-phenyl)-ethanol.
科学的研究の応用
1-(2-Amino-5-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amino and bromine substituents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Amino-5-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, the amino group may interact with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
1-(2-Amino-phenyl)-ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Amino-5-chloro-phenyl)-ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(2-Amino-5-fluoro-phenyl)-ethanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness: 1-(2-Amino-5-bromophenyl)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
1-(2-amino-5-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,10H2,1H3 |
InChIキー |
RTIGSRQGUBHYLG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)Br)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8752911.png)

![beta-D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8752922.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B8752944.png)




amino}-6-hydroxyhex yl]-Nalpha-(methoxycarbonyl)-beta-phenyl-L-phenylalaninamide](/img/structure/B8752964.png)

